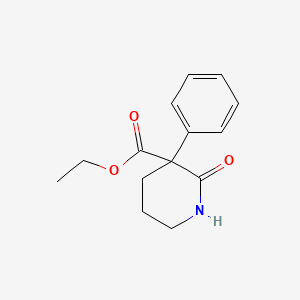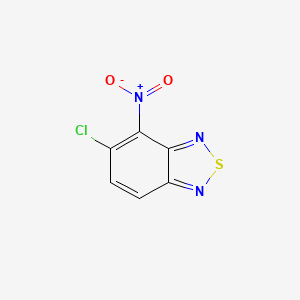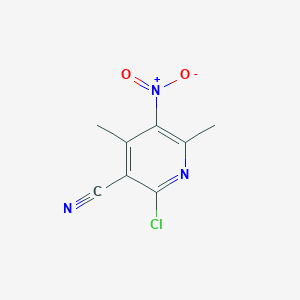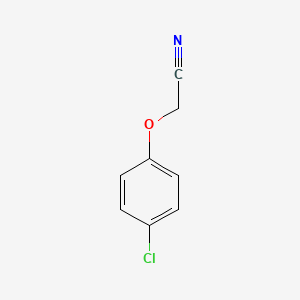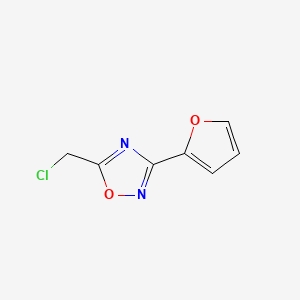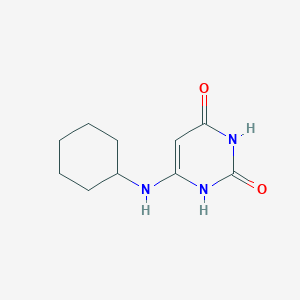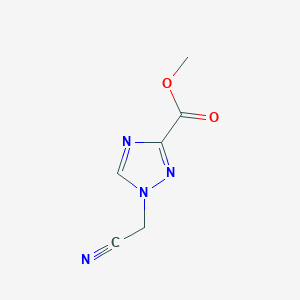
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate” is an organic compound containing a triazole ring, a cyanomethyl group, and a methyl ester group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The methyl ester group (-COOCH3) is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring, the introduction of the cyanomethyl group, and the formation of the methyl ester .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its polarity, solubility, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Methyl 1H-1,2,4-triazole-3-carboxylate, a compound closely related to the specified chemical, has been synthesized through a series of reactions starting from 1H-1,2,4-triazole. The process involved hydroxymethylation with formaldehyde, followed by oxidation and esterification, yielding a product with a purity of 98% (Xue Feng, 2005). This synthesis route underscores the compound's potential as a versatile building block in organic synthesis, providing a foundation for further chemical transformations and applications.
Catalysis and Chemical Transformations
The compound has shown potential as a ligand in catalysis, particularly in the synthesis of gold(I) complexes. These complexes have been applied in allene synthesis and alkyne hydration, demonstrating excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019). This application highlights the compound's role in facilitating efficient and selective chemical reactions, an essential aspect of synthetic chemistry and material science.
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, derivatives of the specified chemical have been studied for their crystal and molecular structures. The structures of these derivatives reveal significant insights into their supramolecular interactions, which could inform the design of new materials with specific properties (N. Boechat et al., 2010). Understanding these interactions is crucial for the development of advanced materials for various applications, including electronics, photonics, and drug delivery systems.
Biological Applications
The synthesis and biological evaluation of triazole derivatives, which are structurally related to the specified chemical, have been explored for their antimicrobial properties. New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown significant antimicrobial activity (Zafer Asim Kaplancikli et al., 2008). This research area is particularly relevant for discovering new antimicrobial agents that could contribute to addressing the global challenge of antibiotic resistance.
Propiedades
IUPAC Name |
methyl 1-(cyanomethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-8-4-10(9-5)3-2-7/h4H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAQCDVKAYYHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319379 |
Source


|
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
64074-25-5 |
Source


|
| Record name | NSC344520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-(cyanomethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

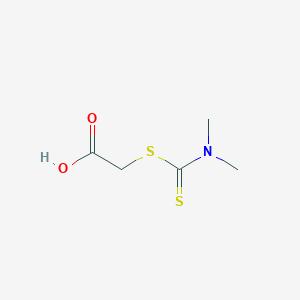
![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)


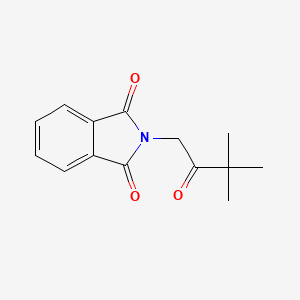
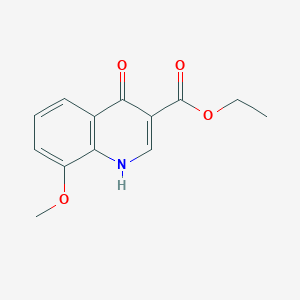
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)
